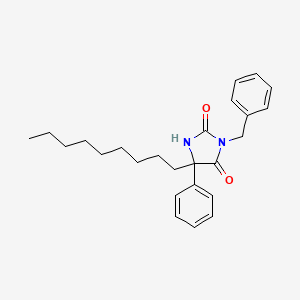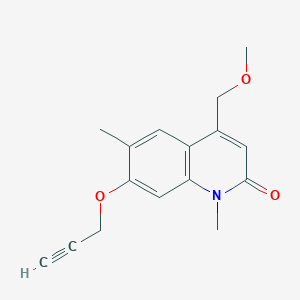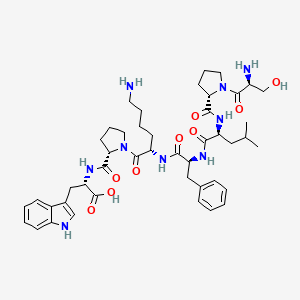![molecular formula C26H24F6O8 B14208263 2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis[4-(trifluoromethyl)benzoic acid] CAS No. 828934-96-9](/img/structure/B14208263.png)
2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis[4-(trifluoromethyl)benzoic acid]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis[4-(trifluoromethyl)benzoic acid] is a complex organic compound known for its unique chemical structure and properties. This compound features a decane backbone with two oxy bridges and trifluoromethyl-substituted benzoic acid groups. Its distinct structure makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis[4-(trifluoromethyl)benzoic acid] typically involves multi-step organic reactions. The process begins with the preparation of the decane backbone, followed by the introduction of oxy bridges and the attachment of trifluoromethyl-substituted benzoic acid groups. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis[4-(trifluoromethyl)benzoic acid] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis[4-(trifluoromethyl)benzoic acid] has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis[4-(trifluoromethyl)benzoic acid] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(4-acetamidobenzoic acid)
- 2,2’-[(1,10-dioxodecane-1,10-diyl)bis(oxy)]bis{N,N-dimethyl-N-[(triethylsilyl)methyl]ethanaminium} diiodide
Uniqueness
Compared to similar compounds, 2,2’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis[4-(trifluoromethyl)benzoic acid] stands out due to its trifluoromethyl-substituted benzoic acid groups, which impart unique chemical and physical properties. These properties make it particularly valuable in applications requiring high stability, reactivity, and specificity.
Eigenschaften
CAS-Nummer |
828934-96-9 |
|---|---|
Molekularformel |
C26H24F6O8 |
Molekulargewicht |
578.5 g/mol |
IUPAC-Name |
2-[10-[2-carboxy-5-(trifluoromethyl)phenoxy]-10-oxodecanoyl]oxy-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C26H24F6O8/c27-25(28,29)15-9-11-17(23(35)36)19(13-15)39-21(33)7-5-3-1-2-4-6-8-22(34)40-20-14-16(26(30,31)32)10-12-18(20)24(37)38/h9-14H,1-8H2,(H,35,36)(H,37,38) |
InChI-Schlüssel |
NBOGDHQLSRRJRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)OC(=O)CCCCCCCCC(=O)OC2=C(C=CC(=C2)C(F)(F)F)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-3-[(4-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B14208181.png)
![N~1~-[(3,4-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14208183.png)
![n-[2-Fluoro-4-(1-hydroxy-2-methylpropyl)phenyl]methanesulfonamide](/img/structure/B14208191.png)


![[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14208209.png)

![Tert-butyl[(6-chlorohex-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B14208217.png)
![{4-[2-([1,1'-Biphenyl]-2-yl)ethyl]phenyl}acetic acid](/img/structure/B14208220.png)
![{[4-(9H-Carbazol-9-yl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14208223.png)

![2-[(2H-1,3-Benzodioxol-5-yl)methoxy]pyridine-3-carbohydrazide](/img/structure/B14208232.png)
![Acetonitrile, 2,2'-[(2,5-dibenzoyl-1,4-phenylene)bis(oxy)]bis-](/img/structure/B14208240.png)
![3H-Furo[3,4-f][1]benzopyran-3-one, 1,7-dihydro-4-hydroxy-7,7-dimethyl-](/img/structure/B14208246.png)
